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Compound of Interest

Compound Name: AF299

Cat. No.: B494990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of AV-299

(ficlatuzumab), a humanized monoclonal antibody targeting Hepatocyte Growth Factor (HGF),

in preclinical animal studies. The following sections detail the mechanism of action, summarize

quantitative data from various xenograft models, and provide detailed protocols for in vivo

administration and efficacy assessment.

Mechanism of Action
AV-299, also known as ficlatuzumab, is a potent and specific inhibitor of Hepatocyte Growth

Factor (HGF). HGF is the sole known ligand for the c-Met receptor tyrosine kinase. The HGF/c-

Met signaling pathway is a critical driver of cell proliferation, migration, invasion, and

angiogenesis, and its dysregulation is implicated in the development and progression of

numerous cancers.[1] AV-299 functions by binding to HGF, thereby preventing its interaction

with the c-Met receptor and inhibiting downstream signaling cascades, including the PI3K/Akt

and MAPK/ERK pathways. This blockade of HGF-mediated signaling leads to the suppression

of tumor growth and metastasis.
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AV-299 (Ficlatuzumab) Mechanism of Action.

Quantitative Data from Animal Studies
The following tables summarize the efficacy of AV-299 in various preclinical xenograft models.

These studies highlight the dose-dependent anti-tumor activity of ficlatuzumab, both as a

monotherapy and in combination with other agents.

Table 1: AV-299 Monotherapy in a Glioblastoma
Orthotopic Xenograft Model
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Animal
Model

Tumor Cell
Line

Treatment
Dosing
Schedule

Key
Findings

Reference

Nude Mice U87 MG

Isotype

Control (10

mg/kg)

Intraperitonea

l, twice

weekly

Median

survival: 20

days

[2]

Nude Mice U87 MG
AV-299 (5

mg/kg)

Intraperitonea

l, twice

weekly

Significant

increase in

survival vs.

control

[2]

Nude Mice U87 MG
AV-299 (10

mg/kg)

Intraperitonea

l, twice

weekly

Significant

increase in

survival vs.

control

[2]

Nude Mice U87 MG
AV-299 (20

mg/kg)

Intraperitonea

l, twice

weekly

Significant

increase in

survival vs. 5

mg/kg dose

[2]

Table 2: AV-299 Combination Therapy in a Glioblastoma
Orthotopic Xenograft Model
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Animal
Model

Tumor Cell
Line

Treatment
Dosing
Schedule

Key
Findings

Reference

Nude Mice U87 MG
Temozolomid

e (5 mg/kg)

Oral gavage,

daily for 5

days

No survival

benefit
[2]

Nude Mice U87 MG

AV-299 (10

mg/kg) +

Temozolomid

e (5 mg/kg)

AV-299: IP,

twice weekly;

Temozolomid

e: Oral

gavage, daily

for 5 days

Significant

increase in

survival

compared to

either

monotherapy;

80% of mice

remained

disease-free

[2]

Table 3: AV-299 in Other Preclinical Cancer Models
(Qualitative Summary)

Cancer Type Key Findings Reference

Non-Small Cell Lung Cancer

(NSCLC)

Additive anti-tumor effects

when combined with EGFR

inhibitors in preclinical models.

Pancreatic Cancer

Combination with gemcitabine

reduced primary tumor volume

and eliminated metastatic

disease in preclinical models.

Head and Neck Squamous

Cell Carcinoma (HNSCC)

Combination with cetuximab

resulted in prolonged tumor

stasis/regression in xenograft

models.

Multiple Myeloma

Showed potent in vivo

inhibitory activity in xenograft

models.
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Experimental Protocols
The following are detailed protocols for the administration of AV-299 in a typical subcutaneous

xenograft mouse model.

Protocol 1: Preparation of AV-299 for In Vivo
Administration
Materials:

AV-299 (Ficlatuzumab)

Sterile, preservative-free 0.9% Sodium Chloride (Normal Saline)

Sterile syringes and needles (e.g., 27-30 gauge)

Laminar flow hood

Procedure:

Determine the required dose of AV-299 based on the animal's body weight and the desired

mg/kg dosage.

In a laminar flow hood, aseptically withdraw the calculated volume of AV-299 from the stock

vial.

Dilute the AV-299 with sterile 0.9% Sodium Chloride to the final desired concentration for

injection. The final injection volume for intraperitoneal (IP) administration in mice is typically

100-200 µL.

Gently mix the solution by inverting the tube. Do not shake, as this may cause protein

aggregation.

Keep the prepared solution on ice until ready for injection. Administer within 4 hours of

preparation.

Protocol 2: Subcutaneous Tumor Cell Implantation
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Materials:

Tumor cells in exponential growth phase

Sterile Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

Matrigel (optional, can enhance tumor take-rate)

Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

Immunocompromised mice (e.g., Nude, SCID)

Anesthetic (e.g., isoflurane)

Animal clippers and ethanol wipes

Procedure:

Harvest tumor cells and resuspend them in sterile PBS or culture medium at the desired

concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/100 µL).

If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

Shave the hair on the flank of the mouse and sterilize the injection site with an ethanol wipe.

Gently lift the skin on the flank and insert the needle subcutaneously.

Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.

Carefully withdraw the needle and monitor the mouse until it recovers from anesthesia.

Protocol 3: In Vivo Efficacy Study Workflow
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Typical Experimental Workflow for an In Vivo Efficacy Study.
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Procedure:

Tumor Growth Monitoring: Measure tumor dimensions using digital calipers 2-3 times per

week. Calculate tumor volume using the formula: (Length x Width²) / 2.

Body Weight and Health Monitoring: Record the body weight of each animal 2-3 times per

week as an indicator of general health and toxicity. Observe animals for any clinical signs of

distress.

Euthanasia Criteria: Establish clear endpoint criteria for euthanasia, such as maximum tumor

size, tumor ulceration, or significant body weight loss (>20%), in accordance with institutional

animal care and use committee (IACUC) guidelines.

Data Analysis: At the end of the study, compare tumor growth inhibition and survival rates

between the treatment and control groups. Statistical analysis (e.g., t-test, ANOVA, Kaplan-

Meier survival analysis) should be performed to determine the significance of the findings.

Safety and Toxicology Considerations
In preclinical studies, AV-299 has been generally well-tolerated. Potential side effects observed

in clinical trials that may be relevant to monitor in animal studies include peripheral edema and

hypoalbuminemia. Regular monitoring of animal health, including body weight and clinical

signs, is crucial for assessing toxicity. For more in-depth toxicology studies, hematology and

serum chemistry analysis can be performed at the study endpoint.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt these

procedures to their specific experimental design and adhere to all institutional and national

guidelines for animal welfare.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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